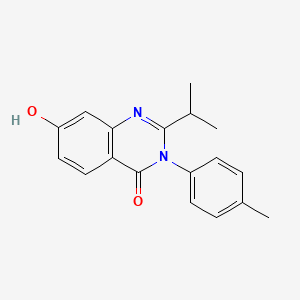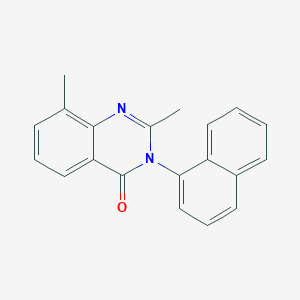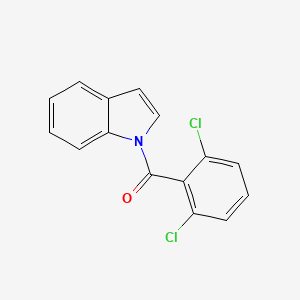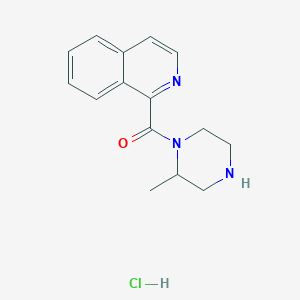
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and functional group modifications. Common reagents used in these reactions include:
- Aniline derivatives
- Isatoic anhydride
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
- Quinazolinone N-oxides
- Alcohol derivatives
- Halogenated or alkylated quinazolinones
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
Biologically, this compound may exhibit potential as an anti-inflammatory or antimicrobial agent. Research into its biological activity can lead to the development of new therapeutic agents.
Medicine
In medicine, quinazolinone derivatives are explored for their potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. The specific applications of this compound would depend on its biological activity profile.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one
- 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one
- 2-Isopropyl-3-(p-tolyl)quinazolin-4(3H)-one
Uniqueness
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of the hydroxy group at the 7-position and the isopropyl group at the 2-position. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Propriétés
Numéro CAS |
871814-53-8 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17-19-16-10-14(21)8-9-15(16)18(22)20(17)13-6-4-12(3)5-7-13/h4-11,21H,1-3H3 |
Clé InChI |
QIDPEWLCJJBSHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)O)N=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)


![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)



![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)

![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)


![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
